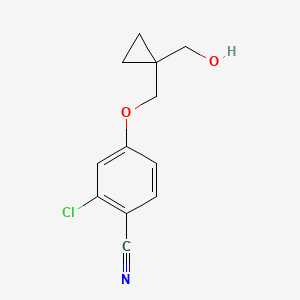
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is an organic compound characterized by its unique structure, which includes a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This compound is typically a white to light yellow crystalline solid with a distinct odor. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methylbenzonitrile with 1-(hydroxymethyl)cyclopropane in the presence of a suitable base and solvent. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the methyl group by the cyclopropylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to form an amine derivative.
Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: 2-Chloro-4-((1-(carboxymethyl)cyclopropyl)methoxy)benzonitrile
Reduction: 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Substitution: 2-Amino-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile
Aplicaciones Científicas De Investigación
2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzaldehyde
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzoic acid
- 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzylamine
Uniqueness
Compared to similar compounds, 2-Chloro-4-((1-(hydroxymethyl)cyclopropyl)methoxy)benzonitrile is unique due to its combination of a chloro-substituted benzonitrile core and a cyclopropylmethoxy group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H12ClNO2 |
|---|---|
Peso molecular |
237.68 g/mol |
Nombre IUPAC |
2-chloro-4-[[1-(hydroxymethyl)cyclopropyl]methoxy]benzonitrile |
InChI |
InChI=1S/C12H12ClNO2/c13-11-5-10(2-1-9(11)6-14)16-8-12(7-15)3-4-12/h1-2,5,15H,3-4,7-8H2 |
Clave InChI |
IPBDMHZJXFFHOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CO)COC2=CC(=C(C=C2)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















